(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
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Overview
Description
(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring system, making it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of the pteridine ring, followed by the introduction of the benzoyl group and the amino acid moiety. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process, meeting the demands of pharmaceutical and research applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the imino and oxo groups, altering the compound’s chemical properties.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the benzoyl and pteridine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under mild to moderate conditions to achieve substitution.
Major Products:
Scientific Research Applications
(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes, inhibiting their activity by binding to the active site or altering the enzyme’s conformation. The pteridine ring system plays a crucial role in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
- (2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid
- (2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]hexanedioic acid
Comparison: Compared to its similar compounds, (2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid exhibits unique properties due to the specific length of its carbon chain. This affects its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C19H19N7O6 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,14,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H2,20,26,30)/t12-,14?/m0/s1 |
InChI Key |
WDGKGVQOOXXFMF-NBFOIZRFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=NC3C(=O)NC(=N)N=C3N=C2 |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3C(=O)NC(=N)N=C3N=C2 |
Origin of Product |
United States |
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